molecular formula C15H18BrN3 B055967 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide CAS No. 124779-45-9

1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide

Katalognummer: B055967
CAS-Nummer: 124779-45-9
Molekulargewicht: 320.23 g/mol
InChI-Schlüssel: QXSCHTNSSNPHBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and future directions for research.

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide involves its ability to bind to metal ions and form metal complexes. These metal complexes have been found to exhibit various biological activities, including anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound and its derivatives have various biochemical and physiological effects. These effects include inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide in laboratory experiments include its unique properties, ability to form metal complexes, and potential applications in various fields of research. However, its limitations include its toxicity and potential side effects, which require careful handling and use.

Zukünftige Richtungen

There are many future directions for research involving 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide. Some of these directions include investigating its potential applications in drug development, exploring its role in modulating the immune system, and studying its effects on various diseases such as cancer and inflammation.
In conclusion, this compound is a chemical compound with unique properties that have gained significant attention in the scientific community. Its potential applications in various fields of research make it an important compound for investigation. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in drug development and disease treatment.

Synthesemethoden

The synthesis of 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide involves the reaction of 1-naphthaldehyde with ethylenediamine in the presence of hydrobromic acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in metal complexes, and its derivatives have been found to exhibit anti-cancer and anti-inflammatory properties.

Eigenschaften

124779-45-9

Molekularformel

C15H18BrN3

Molekulargewicht

320.23 g/mol

IUPAC-Name

1-ethyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine;hydrobromide

InChI

InChI=1S/C15H17N3.BrH/c1-2-18-14(10-17-15(18)16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10H2,1H3,(H2,16,17);1H

InChI-Schlüssel

QXSCHTNSSNPHBM-UHFFFAOYSA-N

SMILES

CCN1C(CN=C1N)C2=CC=CC3=CC=CC=C32.Br

Kanonische SMILES

CCN1C(CN=C1N)C2=CC=CC3=CC=CC=C32.Br

Synonyme

TT 22-86
TT-22-86

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.